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Compound of Interest

Compound Name: 1-methyl-1H-indole-5-carbonitrile

Cat. No.: B1312812 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characterization of the

heterocyclic compound 1-methyl-1H-indole-5-carbonitrile. Due to the limited availability of

published experimental spectra for this specific molecule, this document outlines the expected

spectroscopic data based on the analysis of closely related indole derivatives and general

principles of spectroscopy. It also includes detailed experimental protocols for acquiring

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which

are crucial for the structural elucidation and quality control of synthetic compounds in research

and drug development.

Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 1-methyl-1H-indole-5-
carbonitrile. These predictions are derived from established chemical shift correlations for

indole derivatives, characteristic infrared absorption frequencies for relevant functional groups,

and common fragmentation patterns observed in the mass spectra of N-methylindoles.

Table 1: Predicted ¹H NMR Spectral Data
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Protons
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

H2 7.2 - 7.4 d ~3.0

H3 6.5 - 6.7 d ~3.0

H4 7.9 - 8.1 d ~1.5

H6 7.4 - 7.6 dd ~8.5, 1.5

H7 7.5 - 7.7 d ~8.5

N-CH₃ 3.7 - 3.9 s -

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectral Data

Carbon Atom Predicted Chemical Shift (δ, ppm)

C2 128 - 130

C3 102 - 104

C3a 128 - 130

C4 125 - 127

C5 103 - 105

C6 127 - 129

C7 110 - 112

C7a 137 - 139

C≡N 119 - 121

N-CH₃ 32 - 34

Solvent: CDCl₃
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Table 3: Predicted IR Absorption Bands

Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

C≡N stretch (nitrile) 2220 - 2230 Strong, Sharp

C-H stretch (aromatic) 3000 - 3100 Medium

C-H stretch (aliphatic, N-CH₃) 2850 - 2960 Medium

C=C stretch (aromatic) 1450 - 1600 Medium to Strong

C-N stretch 1300 - 1350 Medium

Table 4: Predicted Mass Spectrometry Data

Ion Predicted m/z Description

[M]⁺ 156 Molecular Ion

[M-1]⁺ 155 Loss of a hydrogen radical

[M-27]⁺ 129 Loss of HCN

[M-CH₃]⁺ 141 Loss of a methyl radical

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of 1-methyl-1H-indole-5-carbonitrile
in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solvent should contain a small amount

of tetramethylsilane (TMS) as an internal standard (0 ppm).
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Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker 400 MHz

or 500 MHz instrument.

¹H NMR Acquisition:

Acquire a one-dimensional proton NMR spectrum.

Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds,

and an acquisition time of 2-4 seconds.

Process the data with Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

Typical parameters include a 45-degree pulse width, a relaxation delay of 2-5 seconds,

and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

Place a small amount of the solid sample directly onto the crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:
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Collect a background spectrum of the empty ATR crystal.

Collect the sample spectrum. The instrument software will automatically ratio the sample

spectrum against the background.

Typically, spectra are collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a

suitable volatile solvent such as methanol or acetonitrile.

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Electron Impact (EI).

Data Acquisition:

ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass

spectrum in positive ion mode.

EI-MS: Introduce the sample (either as a solid via a direct insertion probe or dissolved in a

volatile solvent) into the ion source where it is bombarded with a high-energy electron

beam.

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a

synthetic organic compound like 1-methyl-1H-indole-5-carbonitrile.
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an

organic compound.

Logical Relationship of Spectroscopic Techniques
This diagram shows the logical relationship between the different spectroscopic techniques and

the structural information they provide for elucidating the structure of 1-methyl-1H-indole-5-
carbonitrile.
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Caption: Interrelation of spectroscopic techniques for structural elucidation.
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To cite this document: BenchChem. [Spectroscopic Analysis of 1-methyl-1H-indole-5-
carbonitrile: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1312812#spectroscopic-data-of-1-methyl-1h-indole-
5-carbonitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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